molecular formula C47H70O14 B12352636 Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-

Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-

Katalognummer: B12352636
Molekulargewicht: 859.0 g/mol
InChI-Schlüssel: ZFUKERYTFURFGA-AGNWDZAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are widely used in veterinary medicine and agriculture to control parasitic infections and pests.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- typically involves multiple steps, starting from naturally occurring avermectins. The process may include selective demethylation, dealkylation, and substitution reactions. Specific reagents and catalysts are used to achieve the desired modifications while maintaining the integrity of the macrocyclic lactone structure.

Industrial Production Methods

Industrial production of this compound likely involves fermentation processes using genetically engineered strains of Streptomyces avermitilis, followed by chemical modification to introduce the specific functional groups. The process is optimized for high yield and purity, with stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- has a wide range of scientific research applications, including:

    Chemistry: Studying its reactivity and developing new synthetic methodologies.

    Biology: Investigating its effects on various biological systems and organisms.

    Medicine: Exploring its potential as an anthelmintic or insecticidal agent.

    Industry: Utilizing its properties for pest control in agriculture and veterinary medicine.

Wirkmechanismus

The mechanism of action of Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- involves binding to specific molecular targets, such as glutamate-gated chloride channels in the nervous system of parasites. This binding disrupts normal neurotransmission, leading to paralysis and death of the parasite. The compound’s selectivity for these channels makes it highly effective with minimal toxicity to non-target organisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other members of the avermectin family, such as:

    Ivermectin: Widely used in veterinary and human medicine.

    Doramectin: Primarily used in veterinary applications.

    Eprinomectin: Used in both veterinary and agricultural settings.

Uniqueness

Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties, potency, and spectrum of activity compared to other avermectins. These differences can make it more suitable for certain applications or provide advantages in terms of efficacy and safety.

Eigenschaften

Molekularformel

C47H70O14

Molekulargewicht

859.0 g/mol

IUPAC-Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1

InChI-Schlüssel

ZFUKERYTFURFGA-AGNWDZAWSA-N

Isomerische SMILES

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O

Kanonische SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.